molecular formula C26H29N5O4 B14109595 9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14109595
M. Wt: 475.5 g/mol
InChI Key: ULFBZDZLOQWAJK-UHFFFAOYSA-N
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Description

9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate purine derivative and introduce the ethoxyphenyl, hydroxy, methyl, and phenylpropyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of strong bases, acids, and various catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting the most efficient catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to remove double bonds or reduce functional groups.

    Substitution: The ethoxyphenyl and phenylpropyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules and developing new synthetic methodologies.

Biology

In biological research, 9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of purine pathways is beneficial.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored electronic, optical, and mechanical properties.

Mechanism of Action

The mechanism of action of 9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C26H29N5O4

Molecular Weight

475.5 g/mol

IUPAC Name

9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C26H29N5O4/c1-3-35-21-13-11-19(12-14-21)30-16-20(32)17-31-22-23(27-25(30)31)28(2)26(34)29(24(22)33)15-7-10-18-8-5-4-6-9-18/h4-6,8-9,11-14,20,32H,3,7,10,15-17H2,1-2H3

InChI Key

ULFBZDZLOQWAJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCC5=CC=CC=C5)O

Origin of Product

United States

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